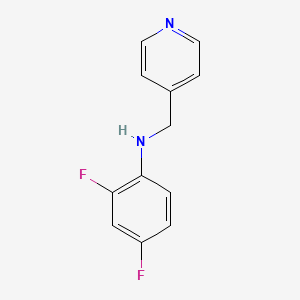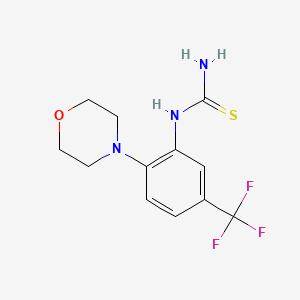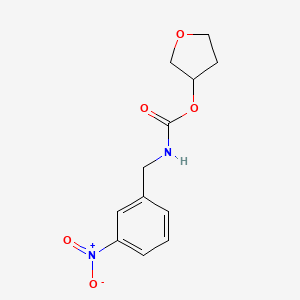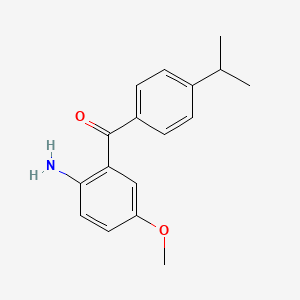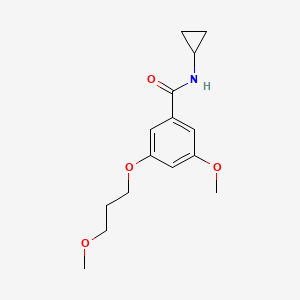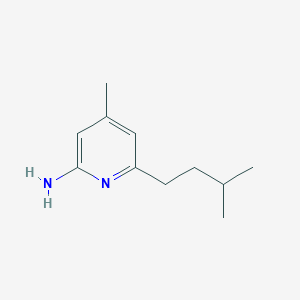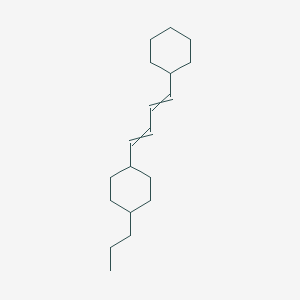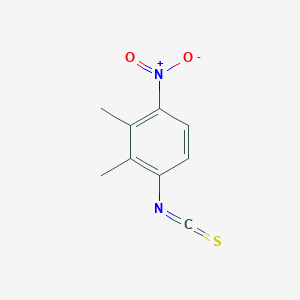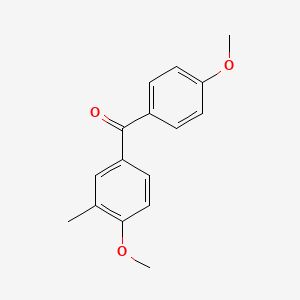![molecular formula C27H29N7O3 B8557472 tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate](/img/structure/B8557472.png)
tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate
Descripción general
Descripción
tert-Butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a quinazoline core, a morpholine ring, and an aminophenyl group. Its unique configuration makes it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate typically involves multiple steps, starting with the preparation of the quinazoline core. This is followed by the introduction of the morpholine ring and the aminophenyl group. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinazoline core or the morpholine ring, resulting in different reduced forms of the compound.
Substitution: Substitution reactions are common, especially at the pyrimidin-2-yl position, where various substituents can be introduced to alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often utilize halogenated reagents and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology: In biological research, tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate is investigated for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development and biochemical studies.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, leading to the development of new pharmaceuticals.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a useful component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate involves its interaction with specific molecular targets. The quinazoline core may bind to certain enzymes or receptors, modulating their activity. The morpholine ring and aminophenyl group can further influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
tert-Butyl (2-aminophenyl)carbamate: This compound shares the tert-butyl carbamate group but lacks the quinazoline and morpholine components.
tert-Butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate: This compound has a similar carbamate structure but features a benzothiophene core instead of quinazoline.
tert-Butyl (3-aminophenyl)carbamate: Similar in structure but with differences in the position of the aminophenyl group.
Uniqueness: The uniqueness of tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate lies in its combination of a quinazoline core, morpholine ring, and aminophenyl group. This configuration provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C27H29N7O3 |
|---|---|
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
tert-butyl N-[5-[7-(3-aminophenyl)-4-morpholin-4-ylquinazolin-2-yl]pyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C27H29N7O3/c1-27(2,3)37-26(35)33-25-29-15-19(16-30-25)23-31-22-14-18(17-5-4-6-20(28)13-17)7-8-21(22)24(32-23)34-9-11-36-12-10-34/h4-8,13-16H,9-12,28H2,1-3H3,(H,29,30,33,35) |
Clave InChI |
AIQGYWHNHVYFGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C(C=N1)C2=NC3=C(C=CC(=C3)C4=CC(=CC=C4)N)C(=N2)N5CCOCC5 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

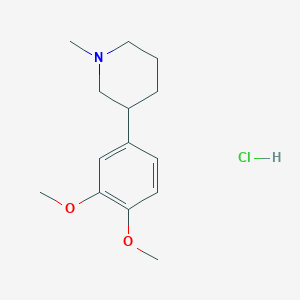
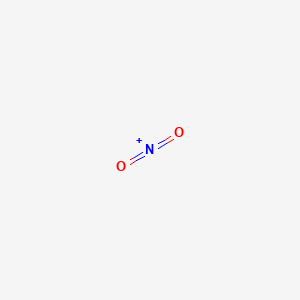
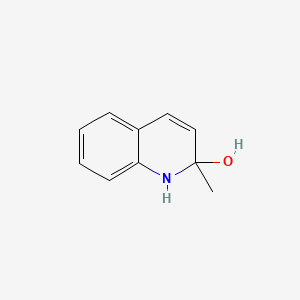
![2-[1,4]-Diazepan-1-yl-thiazol-4-one](/img/structure/B8557426.png)
